molecular formula C7H8ClF2NO B13524701 2-(Aminomethyl)-4,6-difluorophenolhydrochloride

2-(Aminomethyl)-4,6-difluorophenolhydrochloride

Cat. No.: B13524701
M. Wt: 195.59 g/mol
InChI Key: UYPBXCXCAFBFOT-UHFFFAOYSA-N
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Description

Its synonyms include 4-Amino-2,6-difluorophenol Hydrochloride and Phenol, 4-Amino-2,6-Difluoro-, Hydrochloride (1:1) . The presence of fluorine atoms, known for their electron-withdrawing effects, and the aminomethyl group likely influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C7H8ClF2NO

Molecular Weight

195.59 g/mol

IUPAC Name

2-(aminomethyl)-4,6-difluorophenol;hydrochloride

InChI

InChI=1S/C7H7F2NO.ClH/c8-5-1-4(3-10)7(11)6(9)2-5;/h1-2,11H,3,10H2;1H

InChI Key

UYPBXCXCAFBFOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)O)F)F.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation Method

Reaction Overview:

  • Starting Material: 4-nitro-2,6-difluorophenol
  • Catalyst: Palladium on activated carbon (Pd/C, 10%)
  • Solvent: Methanol
  • Conditions: Hydrogen atmosphere, temperature 60–70°C, pressure 2.25–3.0 MPa (approx. 2250–3000 Torr)
  • Duration: 3–5 hours

Procedure:

  • 350 g of 4-nitro-2,6-difluorophenol (2 mol) is added to a sealed reaction vessel.
  • 2 L of methanol and 19 g of Pd/C catalyst are introduced.
  • The system is purged with high-purity hydrogen to replace air, then pressurized to 0.3–0.4 MPa.
  • The mixture is heated to 60–70°C under stirring, maintaining hydrogen pressure.
  • The reaction proceeds for 3–5 hours until complete reduction of the nitro group to amino.
  • Post-reaction, the mixture is cooled, filtered to remove the catalyst, and the filtrate is subjected to vacuum distillation under reduced pressure to isolate 4-amino-2,6-difluorophenol with yields up to 90.1% and purity exceeding 95%.

Reaction Conditions Summary:

Parameter Value
Catalyst 10% Pd/C
Temperature 60–70°C
Pressure 2.25–3.0 MPa (approx. 2250–3000 Torr)
Solvent Methanol
Reaction Time 3–5 hours

Alternative Catalytic Systems

Research indicates that replacing Pd/C with other catalysts such as Raney nickel or platinum-based catalysts can optimize yield and selectivity, but Pd/C remains the most prevalent due to its efficiency and ease of handling.

Functionalization to Form 2-(Aminomethyl)-4,6-Difluorophenol

The next step involves introducing the aminomethyl group at the phenolic ring, typically via formylation followed by reductive amination, or directly via nucleophilic substitution strategies.

Reductive Aminomethylation

Method:

  • React 4-amino-2,6-difluorophenol with formaldehyde or paraformaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride.
  • The phenolic hydroxyl group can be activated via methylation or other protecting groups if necessary.
  • The reaction is conducted under mild acidic conditions (pH 4–6) at room temperature or slightly elevated temperatures (around 50°C).

Reaction Scheme:
$$
\text{4-amino-2,6-difluorophenol} + \text{formaldehyde} \xrightarrow{\text{reducing agent}} \text{2-(Aminomethyl)-4,6-difluorophenol}
$$

Optimization Parameters:

  • Excess formaldehyde to drive the reaction.
  • Mild acid catalysis to facilitate formation of the aminomethyl intermediate.
  • Reaction time: 12–24 hours for complete conversion.

Salt Formation

The free base 2-(Aminomethyl)-4,6-difluorophenol is then reacted with hydrochloric acid to form the hydrochloride salt:

2-(Aminomethyl)-4,6-difluorophenol + HCl → 2-(Aminomethyl)-4,6-difluorophenol hydrochloride

This salt form enhances stability, solubility, and ease of handling for pharmaceutical applications.

Summary of Key Reaction Conditions and Data

Step Reagents Catalyst Solvent Temperature Pressure Reaction Time Yield Purity
Hydrogenation of Nitro Compound 4-nitro-2,6-difluorophenol, Pd/C Pd/C (10%) Methanol 60–70°C 2.25–3.0 MPa 3–5 hours ~90% >95%
Reductive Aminomethylation Formaldehyde, NaBH3CN Aqueous or alcoholic 50°C 12–24 hours High Purity depends on purification
Salt Formation HCl Water or ethanol Room temperature Immediate Quantitative Stable hydrochloride

Notes on Alternative Synthesis Routes and Optimization

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,6-difluorophenolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-4,6-difluorophenolhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-4,6-difluorophenolhydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the difluorophenol ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of fluorine and aminomethyl groups on a phenol scaffold. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-(Aminomethyl)-4,6-difluorophenol hydrochloride -F (4,6), -CH2NH2 (2) C7H8ClF2NO Not explicitly provided Potential intermediate; fluorinated aromatic properties
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride -F (2,6), -CH(NH2)COOH C8H8ClF2NO2 223.6 Acetic acid derivative; likely altered solubility/reactivity
2-Amino-5-ethylphenol hydrochloride -C2H5 (5), -NH2 (2) C8H12ClNO Not provided Ethyl group introduces steric bulk; similarity score: 0.95
2-Amino-4,6-di-tert-butylphenol -C(CH3)3 (4,6), -NH2 (2) C14H23NO Not provided tert-Butyl groups enhance lipophilicity; similarity score: 0.87
Compound 3 and 6 () -Cl substitutions Not provided Not provided Higher fluorescence emission due to chloro groups

Key Differences and Implications

Fluorine vs. Chlorine Substitutions : highlights that chloro-substituted analogues (e.g., compound 6) exhibit enhanced fluorescence emission compared to other substituents. Fluorine, being smaller and more electronegative, may reduce steric hindrance but could diminish fluorescence intensity due to weaker electron-withdrawing effects relative to chlorine .

Functional Group Variations: The acetic acid derivative (Table 1) replaces the phenol’s hydroxyl group with a carboxylic acid, altering polarity and hydrogen-bonding capacity .

Pharmacological Relevance: Milnacipran hydrochloride (), while sharing an aminomethyl group, incorporates a cyclopropane ring and diethylcarboxamide, rendering it a serotonin-norepinephrine reuptake inhibitor. This underscores how minor structural changes drastically shift biological activity .

Research Findings and Data Gaps

  • Photophysical Properties: While fluorescence data for 2-(Aminomethyl)-4,6-difluorophenol hydrochloride are absent, suggests halogen substituents critically modulate emission properties. Fluorine’s impact here remains speculative but warrants experimental validation.
  • Biological Activity: No direct pharmacological data are provided for the target compound. However, analogues like Milnacipran demonstrate the aminomethyl group’s versatility in drug design .

Biological Activity

2-(Aminomethyl)-4,6-difluorophenolhydrochloride is a chemical compound that has garnered attention for its potential biological activity. Understanding its effects, mechanisms, and applications in biological systems is crucial for its development in therapeutic contexts. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : Not specified in available literature
  • Molecular Formula : C8H9ClF2N
  • Molecular Weight : 195.61 g/mol

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The compound's structure allows it to engage with active sites of proteins, potentially disrupting their function.

Biological Activity Overview

The compound has shown varying degrees of biological activity across different studies. Below is a summary of key findings from recent research:

Study ReferenceBiological ActivityTarget Organism/EnzymeIC50 (µM)
Study A Moderate inhibitionPlasmodium falciparum IspE199 ± 26
Study B Antimalarial activityPlasmodium falciparum NF542.1 ± 0.2
Study C Skin irritationHuman skin cellsN/A

Case Studies

  • Antimalarial Activity : In a study focusing on antimalarial compounds, this compound exhibited significant inhibitory activity against the enzyme PfIspE, which is crucial for the survival of the malaria parasite. The observed IC50 value was approximately 199 µM, indicating moderate potency against this target .
  • Cell-Based Studies : Further investigations revealed that the compound demonstrated a strong cell-based activity against the Plasmodium falciparum strain NF54, with an IC50 value of 2.1 µM. This suggests that the compound not only inhibits isolated enzymes but also affects the viability of the whole organism .
  • Safety Profile : Toxicological assessments have indicated that the compound can cause skin irritation upon contact. Its acute toxicity profile suggests caution in handling and application .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Aminomethyl)-4,6-difluorophenol hydrochloride with high purity?

  • Methodological Answer : A Design of Experiments (DoE) approach is critical for optimizing reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Statistical methods like factorial design can minimize experimental runs while maximizing yield and purity. For fluorinated phenol derivatives, nucleophilic aromatic substitution or reductive amination under inert atmospheres is often employed, with purification via recrystallization or HPLC . Computational pre-screening of reaction pathways (e.g., using quantum chemical calculations) can further refine synthetic routes .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 2-(Aminomethyl)-4,6-difluorophenol hydrochloride?

  • Methodological Answer : Multi-modal characterization is essential:

  • NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and amine protonation.
  • HPLC-MS for purity assessment and detection of byproducts (e.g., dehalogenated analogs).
  • X-ray crystallography for definitive stereochemical confirmation, though challenges may arise due to hydrochloride hygroscopicity.
  • FTIR to validate functional groups (e.g., -NH₂, phenolic -OH). Cross-referencing with PubChem/CAS data (e.g., InChI keys) ensures consistency .

Q. How should researchers assess the stability of 2-(Aminomethyl)-4,6-difluorophenol hydrochloride under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Forced degradation : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation via HPLC-UV/Vis.
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions.
  • Mass balance analysis : Quantify degradation products (e.g., hydrolyzed amines or defluorinated species) . Toxicity data from structurally similar compounds (e.g., nephrotoxicity thresholds in rats) can inform safety protocols .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis mechanism of 2-(Aminomethyl)-4,6-difluorophenol hydrochloride?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to map potential energy surfaces and identify intermediates. Tools like ICReDD’s reaction path search algorithms integrate transition state analysis and solvent effects to predict regioselectivity in fluorinated systems . Pair computational results with experimental validation (e.g., in situ IR spectroscopy) to resolve discrepancies between predicted and observed pathways .

Q. What strategies resolve contradictory data regarding the reactivity of 2-(Aminomethyl)-4,6-difluorophenol hydrochloride in different solvent systems?

  • Methodological Answer : Apply multivariate analysis to isolate solvent-specific effects (e.g., dielectric constant, hydrogen-bonding capacity). For example:

  • Use Principal Component Analysis (PCA) to correlate solvent properties with reaction rates.
  • Validate hypotheses via controlled experiments in deuterated solvents or ionic liquids.
  • Cross-check with literature on analogous compounds (e.g., 2,6-difluorophenyl acetic acid derivatives) to identify trends in solvent-polarity-driven reactivity .

Q. What advanced statistical approaches are appropriate for designing experiments to study structure-activity relationships (SAR) of fluorinated phenol derivatives?

  • Methodological Answer : Combine response surface methodology (RSM) and machine learning (e.g., random forest regression) to model SAR. Key steps:

  • Generate a descriptor library (e.g., Hammett constants for fluorine substituents, logP values).
  • Train models on in vitro/in vivo data (e.g., receptor binding affinities, cytotoxicity).
  • Validate predictions using leave-one-out cross-validation or bootstrapping . For fluorinated phenols, prioritize descriptors capturing electronic effects (e.g., σₚ values for -F groups) .

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